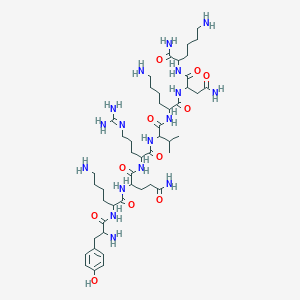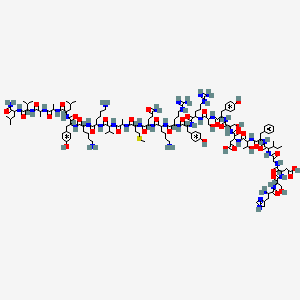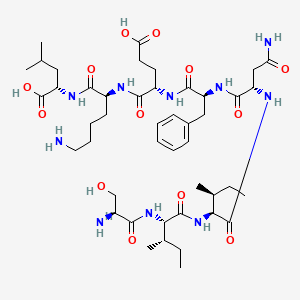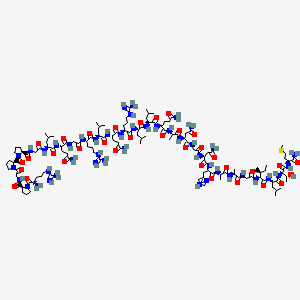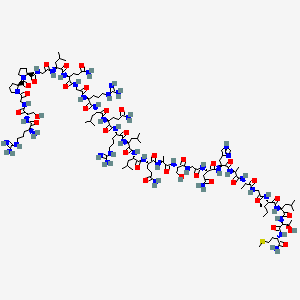
688805-40-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the CAS number 688805-40-5 is known as HEX3. HEX3 is a truncated form of the adenoviral hexon, which serves as the primary capsid protein for adenovirions. It consists of three identical polypeptide chains .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of HEX3 involves the synthesis of its polypeptide chains. The process typically includes the following steps:
Peptide Synthesis: The polypeptide chains are synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods: Industrial production of HEX3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .
化学反応の分析
Types of Reactions: HEX3, being a peptide, primarily undergoes reactions typical of peptides and proteins:
Hydrolysis: The peptide bonds in HEX3 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polypeptide chain into individual amino acids.
Oxidation: Certain amino acid residues in HEX3, such as methionine and cysteine, can undergo oxidation reactions.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed:
Hydrolysis: Individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups
科学的研究の応用
HEX3 has several scientific research applications, including but not limited to:
Virology: HEX3 is used in the study of adenoviruses, particularly in understanding the structure and function of the adenoviral capsid.
Immunology: HEX3 can be used to study immune responses to adenoviral infections and to develop vaccines.
Protein Engineering: HEX3 serves as a model protein for studying protein folding, stability, and interactions.
Drug Delivery: HEX3 can be explored for its potential in targeted drug delivery systems, leveraging its ability to form stable capsid structures
作用機序
HEX3 exerts its effects primarily through its role as a structural protein in adenoviruses. It forms the major capsid protein, providing structural integrity and stability to the viral particle. The molecular targets and pathways involved include:
Capsid Assembly: HEX3 interacts with other viral proteins to assemble the adenoviral capsid.
Host Cell Interaction: HEX3 plays a role in the initial interaction of the virus with host cells, facilitating viral entry and infection
類似化合物との比較
HEX1: Another truncated form of the adenoviral hexon with similar structural properties.
HEX2: A variant of the adenoviral hexon with slight differences in amino acid sequence.
Comparison:
Structural Differences: HEX3 is unique in its specific amino acid sequence and the resulting structural conformation.
Functional Differences: While HEX1 and HEX2 also serve as capsid proteins, HEX3 may have unique interactions and stability properties that make it distinct in its applications
特性
CAS番号 |
688805-40-5 |
|---|---|
分子式 |
C₄₇H₇₈N₁₂O₁₄ |
分子量 |
454.06 |
配列 |
One Letter Code: KYSPSNVKI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


